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Compound of Interest

Compound Name:
3-Ethyl-1-phenyl-1H-pyrazol-5-

amine

Cat. No.: B1603554 Get Quote

An In-depth Technical Guide to 3-Ethyl-1-phenyl-1H-pyrazol-5-amine: Synthesis, Reactivity,

and Applications in Drug Discovery

Introduction
3-Ethyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic amine that has garnered significant

attention in the field of medicinal chemistry. As a derivative of the pyrazole scaffold, a five-

membered aromatic ring with two adjacent nitrogen atoms, this compound serves as a crucial

building block for the synthesis of a diverse array of biologically active molecules.[1][2][3] The

unique structural arrangement of the pyrazole core, featuring an ethyl group at the C3 position,

a phenyl substituent at the N1 position, and a reactive amine at the C5 position, provides a

versatile platform for chemical modification. This guide offers a comprehensive review of the

literature, detailing the synthesis, chemical properties, and the expanding role of 3-Ethyl-1-
phenyl-1H-pyrazol-5-amine and its derivatives in the development of novel therapeutic

agents. The insights provided are intended for researchers, scientists, and professionals

engaged in drug development, offering a foundational understanding of this privileged scaffold.

Physicochemical Properties
A clear understanding of the physicochemical properties of 3-Ethyl-1-phenyl-1H-pyrazol-5-
amine is fundamental for its application in synthesis and drug design. The key properties are

summarized in the table below.
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Property Value Source

CAS Number 1017781-37-1 [4]

Molecular Formula C₁₁H₁₃N₃ [4]

Molecular Weight 187.24 g/mol [5]

IUPAC Name
3-Ethyl-1-phenyl-1H-pyrazol-5-

amine
[4]

Synthesis and Methodologies
The construction of the 3-Ethyl-1-phenyl-1H-pyrazol-5-amine core is typically achieved

through a cyclocondensation reaction, a hallmark of pyrazole synthesis.[3] This process

generally involves the reaction of a β-ketoester with a hydrazine derivative. For the synthesis of

the title compound, the key precursors are ethyl 3-oxopentanoate and phenylhydrazine.

The reaction proceeds through an initial condensation to form a phenylhydrazone intermediate,

which then undergoes an intramolecular cyclization followed by dehydration to yield the

pyrazol-5-one. The resulting 3-ethyl-1-phenyl-1H-pyrazol-5(4H)-one can then be converted to

the target 5-amino pyrazole. While direct amination can be challenging, a common synthetic

route involves the introduction of a nitro group at the 4-position, followed by reduction to the

amine. However, a more direct approach involves the reaction of phenylhydrazine with an

appropriate β-ketonitrile.

Below is a generalized, field-proven protocol for the synthesis of substituted pyrazol-5-amines,

adapted for the specific synthesis of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine.

Experimental Protocol: Synthesis of 3-Ethyl-1-phenyl-
1H-pyrazol-5-amine
Objective: To synthesize 3-Ethyl-1-phenyl-1H-pyrazol-5-amine from 3-aminopent-2-enenitrile

and phenylhydrazine.

Materials:

3-Aminopent-2-enenitrile
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Phenylhydrazine

Ethanol (absolute)

Hydrochloric acid (concentrated)

Sodium bicarbonate (saturated solution)

Ethyl acetate

Anhydrous magnesium sulfate

Round-bottom flask with reflux condenser

Magnetic stirrer with heating plate

Standard laboratory glassware for workup and purification

Procedure:

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, dissolve 3-aminopent-2-enenitrile (1.0 equivalent) in absolute ethanol (100

mL).

Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.1 equivalents)

dropwise at room temperature.

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction

progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl

acetate/hexane).

Workup: After completion, cool the reaction mixture to room temperature. Concentrate the

solvent under reduced pressure to obtain a crude residue.

Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium

bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
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Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and

concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

gradient of ethyl acetate in hexane to afford pure 3-Ethyl-1-phenyl-1H-pyrazol-5-amine.

Causality behind Experimental Choices: The use of a slight excess of phenylhydrazine ensures

the complete consumption of the starting nitrile. Ethanol is a suitable solvent due to its ability to

dissolve the reactants and its appropriate boiling point for the reaction. The aqueous workup

with sodium bicarbonate is essential to neutralize any acidic byproducts, and the final

purification by column chromatography ensures the isolation of the target compound with high

purity.

3-Aminopent-2-enenitrile +
Phenylhydrazine

Reflux (4-6h)

Heat

Ethanol

Aqueous Workup &
Extraction Column Chromatography 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Ethyl-1-phenyl-1H-pyrazol-5-amine.

Chemical Reactivity and Derivatization
The 3-Ethyl-1-phenyl-1H-pyrazol-5-amine scaffold offers multiple sites for chemical

modification, making it a valuable precursor for generating chemical libraries for high-

throughput screening.[1] The primary reactive centers are the exocyclic amino group at the C5

position and the C4 position of the pyrazole ring.

Reactions at the C5-Amino Group: The amino group is nucleophilic and can readily undergo

a variety of transformations, including acylation, alkylation, sulfonylation, and reaction with

isocyanates or isothiocyanates to form urea and thiourea derivatives, respectively. These

modifications are instrumental in exploring the structure-activity relationships of pyrazole-

based compounds.[6]
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Electrophilic Substitution at the C4 Position: The pyrazole ring is an aromatic system, and

the presence of the activating amino group at C5 makes the C4 position susceptible to

electrophilic substitution reactions.[1] Halogenation, nitration, and formylation are common

transformations at this position, providing intermediates for further functionalization, such as

cross-coupling reactions.[1]

Caption: Key reactive sites of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine.

Applications in Medicinal Chemistry and Drug
Development
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, and

derivatives of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine have been explored for a wide range of

therapeutic applications.[2][3]

Kinase Inhibitors
A significant area of research has been the development of pyrazole-based compounds as

kinase inhibitors for the treatment of cancer. For instance, derivatives of 3-phenyl-1H-pyrazol-5-

amine have been designed and synthesized as potent inhibitors of FMS-like tyrosine kinase-3

(FLT3), a target in acute myeloid leukemia.[7] Structure-activity relationship studies have

revealed that modifications at the C5-amino and N1-phenyl positions can lead to compounds

with high potency and selectivity.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b074319
https://www.benchchem.com/product/b074319
https://www.benchchem.com/product/b1603554?utm_src=pdf-body
https://www.benchchem.com/product/b1603554?utm_src=pdf-body
https://www.mdpi.com/2227-9059/10/5/1124
http://www.orientjchem.org/vol38no3/pyrazole-and-its-derivatives-an-excellent-n-hetrocycle-with-wide-range-of-biological-applications/
https://pubmed.ncbi.nlm.nih.gov/21708468/
https://pubmed.ncbi.nlm.nih.gov/21708468/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Ethyl-1-phenyl-1H-pyrazol-5-amine
Scaffold

Bioactive Derivative

Derivatization

FLT3 Kinase

Substrate
Phosphorylation

Inhibition

ATP Substrate

Downstream Signaling
(Cell Proliferation)

Blocks

Click to download full resolution via product page

Caption: Inhibition of the FLT3 signaling pathway by pyrazole derivatives.

Antibacterial and Anti-inflammatory Agents
The pyrazole scaffold is also present in several anti-inflammatory and antibacterial drugs.[3][6]

Derivatives of 3-phenyl-1H-pyrazol-5-amine have been investigated as anti-inflammatory

agents, with some compounds showing promising activity in carrageenan-induced rat paw

edema models.[8] Additionally, certain N-substituted pyrazole derivatives have demonstrated
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significant in vitro activity against both planktonic and biofilm-forming cells of bacteria such as

Haemophilus influenzae.[9]

The table below summarizes the reported biological activities of various pyrazole derivatives

related to the title compound.

Derivative Class Biological Activity Key Findings References

3-Phenyl-1H-5-

pyrazolylamine

derivatives

FLT3 Inhibition

Potent and selective

inhibitors for acute

myeloid leukemia.

[7]

1-Acetyl-3,5-diphenyl-

4,5-dihydro-(1H)-

pyrazoles

FabH Inhibition

Antibacterial activity

through inhibition of

fatty acid

biosynthesis.

[10]

3-Phenyl-5-aryl-4,5-

dihydro-1H-pyrazole-

1-carbaldehydes

Anti-inflammatory

Good anti-

inflammatory activity

compared to

diclofenac.

[8]

N-ethyl-3-amino-5-

oxo-4-phenyl-2,5-

dihydro-1H-pyrazole-

1-carbothioamide

Antibacterial

Active against

Haemophilus spp.

planktonic and biofilm

cells.

[9]

Pyrazole-based

hydroxamic acids

Meprin α and β

Inhibition

Potent pan-meprin

inhibitors and

selective meprin α

inhibitors.

[11]

Structure-Activity Relationships (SAR)
The exploration of SAR is crucial for optimizing the therapeutic potential of the 3-Ethyl-1-
phenyl-1H-pyrazol-5-amine scaffold. Studies on related pyrazole derivatives have provided

valuable insights:
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Substitution at the N1-Phenyl Ring: The nature and position of substituents on the N1-phenyl

ring can significantly influence biological activity. Electron-donating or electron-withdrawing

groups can modulate the electronic properties of the pyrazole core and affect its binding to

target proteins.

Modification of the C3-Ethyl Group: Varying the alkyl chain length or introducing cyclic or

aromatic groups at the C3 position can impact the lipophilicity and steric profile of the

molecule, which in turn can affect its potency and selectivity.[11]

Derivatization of the C5-Amino Group: As previously discussed, the C5-amino group is a key

handle for derivatization. The introduction of different functional groups, such as amides,

ureas, and sulfonamides, can lead to the formation of critical hydrogen bonds and other

interactions within the active site of a biological target, thereby enhancing inhibitory activity.

[7]

Conclusion
3-Ethyl-1-phenyl-1H-pyrazol-5-amine stands out as a highly versatile and valuable scaffold in

the realm of medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with

multiple sites for chemical modification, allows for the creation of large and diverse libraries of

compounds for biological screening. The demonstrated efficacy of its derivatives as kinase

inhibitors, anti-inflammatory agents, and antibacterial compounds underscores the therapeutic

potential of this pyrazole core. Future research will likely focus on the further exploration of the

chemical space around this scaffold, leveraging computational modeling and advanced

synthetic techniques to design next-generation therapeutic agents with improved potency,

selectivity, and pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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